3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
The 8-azabicyclo[3.2.1]octane scaffold is a critical structural motif in medicinal chemistry, serving as the core of tropane alkaloids and synthetic compounds with diverse biological activities . 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a derivative featuring a methylidene group at the 3-position and a 4-(trifluoromethyl)benzoyl substituent at the 8-position. This compound’s unique stereoelectronic properties arise from the bicyclic framework, which restricts conformational flexibility, and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and receptor binding .
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10-8-13-6-7-14(9-10)20(13)15(21)11-2-4-12(5-3-11)16(17,18)19/h2-5,13-14H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQPMKGQWGHEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Maraviroc Analogs
Lemoine et al. () replaced the 3-amino-8-azabicyclo[3.2.1]octane core in Maraviroc (a CCR5 antagonist) with 5-amino-3-azabicyclo[3.3.0]octane. Despite similar pKa values (9.47 ± 0.48 vs. 9.42 ± 0.48), the altered bicyclic system reduced conformational rigidity, leading to diminished antiviral potency. In contrast, the rigid 8-azabicyclo[3.2.1]octane scaffold in the target compound may enhance target engagement due to reduced entropy loss upon binding .
Dopamine Transporter (DAT) Inhibitors
- WIN35,428 : A 2β-carbomethoxy-3β-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane with high DAT affinity. Replacement of the C2β-methyl ester with a 3-(4-methylphenyl)isoxazole (as in RTI336) improved selectivity and metabolic stability .
- RTI336 : This analog demonstrates that substituents at the 2β and 3β positions critically influence DAT vs. serotonin transporter (SERT) selectivity. The target compound’s 3-methylidene and 4-(trifluoromethyl)benzoyl groups may similarly modulate transporter affinity .
PI3K Inhibitors
In PQR514 (), replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) improved kinase selectivity. The target compound’s 8-benzoyl group could similarly enhance selectivity for specific enzyme isoforms .
Physicochemical Properties
*Estimated based on analogous tropane derivatives .
Pharmacological Profiles
Antidepressant Potential
Tropane analogs like WF-31 and WF-50 () show serotonin reuptake inhibition and antidepressant-like effects in the forced swimming test.
NK1 Antagonism
8-Azabicyclo[3.2.1]octane benzylamines with acidic C6 substituents (e.g., sulfonamides) exhibit high hNK1 affinity (). The methylidene group in the target compound could sterically hinder binding to off-target receptors like hERG, improving safety .
Key Research Findings
- Structural Rigidity : The 8-azabicyclo[3.2.1]octane framework outperforms less rigid systems (e.g., 3-azabicyclo[3.3.0]octane) in maintaining target engagement .
- Electron-Withdrawing Groups: The 4-(trifluoromethyl)benzoyl substituent enhances metabolic stability compared to non-fluorinated analogs (e.g., phenyl or hexylphenoxy derivatives) .
- Substituent Position : 3-Methylidene groups may reduce off-target interactions compared to bulkier substituents (e.g., pyrazole sulfonamides) .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses against targets like GPCRs or ion channels .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- Pharmacophore Mapping : Align electrostatic and steric features with known active compounds to prioritize synthetic analogs .
Q. Notes
- Methodological Rigor : Emphasize validation via orthogonal techniques (e.g., NMR + X-ray) and replication across independent labs.
- Advanced vs. Basic : Differentiate by complexity (e.g., synthetic optimization = basic; resolving contradictory data = advanced).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
